Enhanced Hydrogen-Bond Donor Capacity Versus the Des-Methyl (3-Hydroxyazetidine) Analog
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde possesses one hydrogen-bond donor (the tertiary alcohol –OH) and three hydrogen-bond acceptors, identical in count to the des-methyl comparator 3-fluoro-5-(3-hydroxyazetidin-1-yl)benzaldehyde . However, the tertiary alcohol exhibits distinct stereoelectronic properties: the geminal methyl group increases steric hindrance around the hydroxyl, which can reduce undesired metabolic conjugation (e.g., glucuronidation or sulfation) compared to the secondary alcohol in the des-methyl analog, a well-documented medicinal chemistry strategy [1]. This structural distinction is meaningful when the azetidine hydroxyl is intended as a pharmacophoric contact point rather than a metabolic liability.
| Evidence Dimension | Hydrogen-bond donor count and steric environment at the azetidine 3-position |
|---|---|
| Target Compound Data | 1 H-bond donor (tertiary alcohol); sterically hindered by gem-dimethyl substitution |
| Comparator Or Baseline | 3-Fluoro-5-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS 1861162-43-7): 1 H-bond donor (secondary alcohol); lower steric hindrance |
| Quantified Difference | Equal HBD count; qualitative difference in steric shielding of the –OH group |
| Conditions | Structural comparison based on molecular formula and SMILES; metabolic stability inference from class-level precedent |
Why This Matters
For procurement decisions in lead optimization programs, the tertiary alcohol offers a differentiated metabolic profile that may reduce Phase II conjugation clearance relative to secondary alcohol analogs.
- [1] Pizzonero, M., Dupont, S., Babel, M., et al. (PMID: 36074038). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Journal of Medicinal Chemistry. View Source
